molecular formula C19H27N3O B13919605 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol

1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol

Cat. No.: B13919605
M. Wt: 313.4 g/mol
InChI Key: CZJKRWLJZZJOBN-UHFFFAOYSA-N
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Description

1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol is a complex organic compound that features a piperazine ring, a tetrahydrocarbazole moiety, and a propanol group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as intermediates in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol typically involves multi-step organic reactions. One common approach might include:

    Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the reduction of carbazole derivatives using hydrogenation or other reducing agents.

    Attachment of the Piperazine Ring: This step may involve nucleophilic substitution reactions where a piperazine derivative reacts with a suitable leaving group on the tetrahydrocarbazole.

    Introduction of the Propanol Group: This can be done through alkylation reactions where the piperazine-tetrahydrocarbazole intermediate is reacted with a propanol derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the tetrahydrocarbazole or piperazine rings.

    Substitution: The piperazine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated compounds or other suitable electrophiles/nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent or in drug development.

    Industry: Used in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanol
  • 1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-butanol

Uniqueness

1-Piperazin-1-yl-3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure could lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

1-piperazin-1-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C19H27N3O/c23-15(13-21-11-9-20-10-12-21)14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1,3,5,7,15,20,23H,2,4,6,8-14H2

InChI Key

CZJKRWLJZZJOBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CC(CN4CCNCC4)O

Origin of Product

United States

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